molecular formula C7H6BrF3N2 B13431624 4-Bromo-2,3-diaminobenzotrifluoride

4-Bromo-2,3-diaminobenzotrifluoride

Cat. No.: B13431624
M. Wt: 255.03 g/mol
InChI Key: NJEDBNKXYQABSD-UHFFFAOYSA-N
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Description

4-Bromo-2,3-diaminobenzotrifluoride is an organic compound with the molecular formula C7H6BrF3N2 It is a derivative of benzotrifluoride, featuring bromine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-diaminobenzotrifluoride typically involves multiple steps. One common method starts with the nitration of benzotrifluoride to introduce a nitro group, followed by reduction to convert the nitro group to an amine. Bromination is then performed to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by Clemmensen reduction can be employed to introduce the necessary functional groups .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-diaminobenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

4-Bromo-2,3-diaminobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-diaminobenzotrifluoride involves its interaction with various molecular targets and pathways. The presence of bromine and amine groups allows it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Bromo-2,3-diaminobenzotrifluoride is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2H,12-13H2

InChI Key

NJEDBNKXYQABSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)N)Br

Origin of Product

United States

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